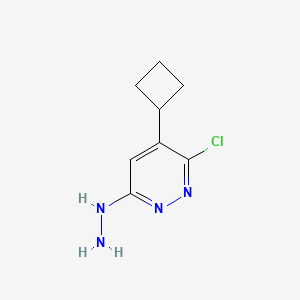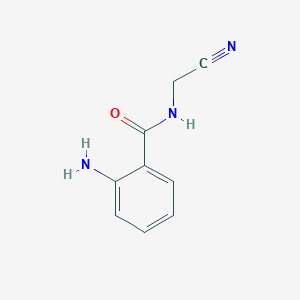
Z-Ala-pro-gly-OH
概要
説明
Z-Ala-pro-gly-OH: is a synthetic tripeptide composed of three amino acids: alanine, proline, and glycine. This compound is often used in biochemical research and has applications in various fields, including chemistry, biology, and medicine. The structure of this compound allows it to interact with enzymes and other proteins, making it a valuable tool for studying protein interactions and functions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-pro-gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino group of alanine is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, proline, is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of glycine.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Industrial production often employs automated peptide synthesizers to increase efficiency and consistency.
化学反応の分析
Types of Reactions: Z-Ala-pro-gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed by proteolytic enzymes, resulting in the release of individual amino acids.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the amino and carboxyl groups.
Substitution: The amino and carboxyl groups can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or chymotrypsin.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Alanine, proline, and glycine.
Oxidation and Reduction: Modified peptides with altered functional groups.
科学的研究の応用
Chemistry: Z-Ala-pro-gly-OH is used as a model compound for studying peptide synthesis and peptide bond formation. It is also employed in the development of new synthetic methodologies and peptide-based materials .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate specificity, and the mechanisms of proteolytic enzymes. It serves as a substrate for various proteases, allowing researchers to investigate enzyme kinetics and inhibition .
Medicine: It can be used as a building block for designing peptide-based therapeutics and as a model compound for studying peptide stability and bioavailability .
Industry: In industrial applications, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .
作用機序
The mechanism of action of Z-Ala-pro-gly-OH involves its interaction with enzymes and proteins. The peptide can bind to the active sites of proteolytic enzymes, serving as a substrate for enzymatic cleavage. This interaction allows researchers to study the specificity and kinetics of enzyme-substrate interactions. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with other proteins, influencing their structure and function .
類似化合物との比較
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH: A similar peptide used as a substrate for microbial collagenase.
Z-Ala-Ala-OH: A dipeptide with similar structural features but lacking the glycine residue.
Z-Phe-Ala-OH: A peptide with phenylalanine instead of proline, used in different biochemical applications.
Uniqueness: Z-Ala-pro-gly-OH is unique due to its specific sequence of alanine, proline, and glycine, which imparts distinct structural and functional properties. The presence of proline introduces a kink in the peptide chain, affecting its conformation and interactions with enzymes and proteins. This unique structure makes this compound a valuable tool for studying protein interactions and enzyme specificity .
特性
IUPAC Name |
2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-12(20-18(26)27-11-13-6-3-2-4-7-13)17(25)21-9-5-8-14(21)16(24)19-10-15(22)23/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,24)(H,20,26)(H,22,23)/t12-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMNLNKGIXLKND-JSGCOSHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate](/img/structure/B3254256.png)

![Pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B3254265.png)




